molecular formula C₁₀H₁₁ClN₂O₂ B1663430 Monochlorobimane CAS No. 76421-73-3

Monochlorobimane

Cat. No. B1663430
CAS RN: 76421-73-3
M. Wt: 226.66 g/mol
InChI Key: SUIPVTCEECPFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monochlorobimane is a cell-permeant probe used for quantifying glutathione levels in cells . It is essentially nonfluorescent until it reacts with a thiol group . It readily reacts with several low molecular weight thiols, including cysteine, glutathione, N-acetylcysteine, mercaptopurine, peptides, and plasma thiols .


Molecular Structure Analysis

Monochlorobimane has the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 . It’s a non-fluorescent bimane that is freely permeable across cellular membranes .


Chemical Reactions Analysis

Monochlorobimane readily reacts with several low molecular weight thiols, including cysteine, glutathione, N-acetylcysteine, mercaptopurine, peptides, and plasma thiols . The product of the reaction of Monochlorobimane with the cysteine-containing tripeptide glutathione (GSH) is the fluorescent conjugate GS–MCB .


Physical And Chemical Properties Analysis

Monochlorobimane is a solid substance . It is soluble in DMF, DMSO, acetonitrile, and methanol . Its fluorescence is detected at 394/490nm .

Scientific Research Applications

  • Monitoring Glutathione Conjugation and Detoxification :

    • MCB is used to trace glutathione-dependent detoxification in plant cells. It reacts with glutathione to yield a strong blue fluorescent conjugate, facilitating the observation of cellular pathways for xenobiotic detoxification, including herbicides and environmental pollutants (Coleman, Randall, & Blake-Kalff, 1997).
    • MCB has been utilized in the assessment of glutathione S-conjugates in Arabidopsis, specifically examining the vacuolar sequestration and degradation of these conjugates, which is important for understanding cellular detoxification processes (Grzam et al., 2006).
  • Cellular Glutathione Visualization :

    • In cultured rat astrocytes, MCB is used to visualize glutathione levels since it is quickly converted to a fluorescent GSH conjugate, helping in the study of cellular GSH metabolism (Waak & Dringen, 2006).
    • MCB has been employed to measure glutathione levels in hamster and human tumor cell lines, offering insights into cellular glutathione heterogeneity, which is critical for understanding tumor biology and response to treatments (Cook et al., 1989).
  • Investigating Drug Resistance and Cellular Stress Responses :

    • Research on human ovarian tumor cells has
    used MCB as a marker to study cells with varying levels of glutathione, which has implications in understanding the response to chemotherapy in heterogeneous tumor populations .
  • MCB has also been instrumental in studies focused on the intracellular distribution of glutathione in hepatocytes, offering insights into how cells compartmentalize and utilize glutathione under different stress conditions, such as oxidative stress (Bellomo et al., 1992).
  • Elucidating the Mechanism of Glutathione S-Conjugate Breakdown :

    • Research in Arabidopsis has identified the role of γ-glutamyl transpeptidase in the vacuolar degradation of glutathione S-conjugates, with MCB serving as a tool to track this process. This helps in understanding how plants manage xenobiotic stress (Grzam et al., 2007).
  • Quantitative Analysis of Cellular Glutathione :

    • MCB is employed in the quantitative analysis of cellular glutathione in various cell types, including tumor cells and glial cultures, which is crucial for understanding the cellular mechanisms of drug resistance and the cellular defense against oxidative stress (Chatterjee et al., 1999).

Future Directions

Monochlorobimane has been used to demonstrate the presence of GSH in living cells and to determine alterations in cellular GSH concentrations by semiquantitative fluorescence microscopy . It could be particularly useful for the characterization of pathological cells with decreased GSH status and increased oxidative status as well as redox-modulating factors .

properties

IUPAC Name

7-(chloromethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIPVTCEECPFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227249
Record name Monochlorobimane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monochlorobimane

CAS RN

76421-73-3
Record name Monochlorobimane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76421-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monochlorobimane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076421733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monochlorobimane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76421-73-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monochlorobimane
Reactant of Route 2
Monochlorobimane
Reactant of Route 3
Reactant of Route 3
Monochlorobimane
Reactant of Route 4
Monochlorobimane
Reactant of Route 5
Monochlorobimane
Reactant of Route 6
Monochlorobimane

Citations

For This Compound
4,040
Citations
H Kamencic, A Lyon, PG Paterson, BHJ Juurlink - Analytical biochemistry, 2000 - Elsevier
… the monochlorobimane approach. The two methods were found to give identical results. We conclude that the monochlorobimane … We conclude that the monochlorobimane fluorometric …
Number of citations: 291 www.sciencedirect.com
JA Cook, SN Iype, JB Mitchell - Cancer research, 1991 - AACR
Monochlorobimane (MCB) has been used as a glutathione (GSH) specific fluorescent probe capable of delineating GSH heterogeneity in cellular systems. Generally, low …
Number of citations: 95 aacrjournals.org
GC Rice, EA Bump, DC Shrieve, W Lee, M Kovacs - Cancer research, 1986 - AACR
An assay using a bimane derivative has been developed to detect free glutathione (GSH) in individual viable cells by flow cytometry. Monochlorobimane [syn-(CICH 2 CH 3 )-1,5-…
Number of citations: 310 aacrjournals.org
JC Fernández-Checa, N Kaplowitz - Analytical biochemistry, 1990 - Elsevier
We have used the specific reaction of monochlorobimane (mBCl) with GSH to analyze hepatic GSH. mBCl, itself nonfluorescent, forms a stable, fluorescent adduct with GSH in a …
Number of citations: 236 www.sciencedirect.com
S Chatterjee, H Noack, H Possel, G Keilhoff, G Wolf - Glia, 1999 - Wiley Online Library
… with monochlorobimane for measurement of intracellular glutathione content. Monochlorobimane … The formation of the monochlorobimane‐glutathione conjugate was observed to be …
Number of citations: 118 onlinelibrary.wiley.com
J Keelan, NJ Allen, D Antcliffe, S Pal… - Journal of …, 2001 - Wiley Online Library
Glutathione (GSH) is a major antioxidant system in the mammalian central nervous system (CNS). Abnormalities of GSH metabolism have been associated with many disorders of the …
Number of citations: 148 onlinelibrary.wiley.com
J Čapek, M Hauschke, L Brůčková, T Roušar - Journal of pharmacological …, 2017 - Elsevier
… of cells with monochlorobimane is sufficient for … of monochlorobimane treatment provided higher glutathione values. We conclude that measuring glutathione using monochlorobimane …
Number of citations: 49 www.sciencedirect.com
JOD Coleman, R Randall… - Plant, Cell & …, 1997 - Wiley Online Library
Monochlorobimane (BmCl), a non‐fluorescent cell‐per‐meant compound that reacts with glutathione to yield a strong blue fluorescent conjugate bimane‐glutathione (Bm‐SG), was …
Number of citations: 120 onlinelibrary.wiley.com
R Nauen, N Stumpf - Analytical Biochemistry, 2002 - Elsevier
… Here we used monochlorobimane (MCB) as an artificial substrate and glutathione to determine total GST activity in equivalents of single pest insects and spider mites in a sensitive 96-…
Number of citations: 92 www.sciencedirect.com
D Stevenson, D Wokosin, J Girkin, MH Grant - Toxicology in vitro, 2002 - Elsevier
Intracellular reduced glutathione (GSH) plays a key role in protecting cells from toxicity by maintaining intracellular redox status, conjugating with electrophilic xenobiotics and free …
Number of citations: 61 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.